2-piperidin-4-yl-N-propylacetamide
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Overview
Description
2-piperidin-4-yl-N-propylacetamide is a chemical compound that belongs to the class of acetamides It is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-piperidin-4-yl-N-propylacetamide typically involves the reaction of piperidine with propylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Step 1: Piperidine is reacted with propylamine in the presence of a suitable catalyst to form N-n-propylpiperidine.
Step 2: N-n-propylpiperidine is then reacted with acetic anhydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-piperidin-4-yl-N-propylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives of the compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
2-piperidin-4-yl-N-propylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-piperidin-4-yl-N-propylacetamide involves its interaction with specific molecular targets within cells. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-N-4-piperidinylacetamide: Another acetamide derivative with a piperidine ring.
N-ethyl-2-(piperidin-4-yloxy)acetamide: A structurally similar compound with an ethyl group instead of a propyl group.
Uniqueness
2-piperidin-4-yl-N-propylacetamide is unique due to its specific chemical structure, which imparts distinct physicochemical properties and biological activities
Properties
Molecular Formula |
C10H20N2O |
---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
2-piperidin-4-yl-N-propylacetamide |
InChI |
InChI=1S/C10H20N2O/c1-2-5-12-10(13)8-9-3-6-11-7-4-9/h9,11H,2-8H2,1H3,(H,12,13) |
InChI Key |
MRICCVUNTLUGHW-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)CC1CCNCC1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.